3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15FN2O2S2 and its molecular weight is 362.44. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamides, including structures similar to 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, have been studied for their inhibitory effects on carbonic anhydrase (CA), an enzyme involved in critical physiological processes. One study highlighted the synthesis of novel sulfonamides that incorporate triazene moieties, demonstrating potent inhibitory effects on human carbonic anhydrase isoforms hCA I and II, with inhibition constants (KIs) in the nanomolar range. Such compounds, particularly those with fluorine substitutions, are of interest for their unique inhibitory profiles against both hCA I and II, which could be beneficial in conditions where the activity of these isoforms is dysregulated (Bilginer et al., 2019).
Fluorodesulfurization and Fluorination Reactions
The introduction of fluorine atoms into organic molecules is a crucial transformation in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules. Research into selective fluorodesulfurization of benzothiazole derivatives, closely related to the chemical structure , has been conducted to achieve monofluorinated products with excellent yields. Such methodologies are pivotal in the synthesis of fluorine-containing pharmaceuticals and could potentially apply to derivatives of this compound for enhanced biological activity or specificity (Yin et al., 2010). Additionally, the fine-tuning of N-fluorobenzenesulfonamide reactivity through substituent variation has been explored for enantioselective fluorination of 2-oxindoles, a reaction that could be relevant for the functionalization of related sulfonamide structures to improve their pharmacological profiles (Wang et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets, including enzymes and receptors, in biological systems .
Mode of Action
Thiazole derivatives, in general, can interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the function of the target, potentially altering biochemical pathways and cellular processes .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including fungicidal activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the thiazole derivative and the biomolecule .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is not well established. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c18-14-7-4-8-16(11-14)24(21,22)19-10-9-15-12-23-17(20-15)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZKYVYFDAOPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.